molecular formula C13H26ClNO3 B12329200 tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate

tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate

Cat. No.: B12329200
M. Wt: 279.80 g/mol
InChI Key: NWVZHJFLDVDYEO-ZJUUUORDSA-N
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Description

tert-Butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro group, and a hydroxy group attached to a hexane backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorohexane derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in the synthesis include tert-butyl carbamate, chlorohexane derivatives, and appropriate solvents such as methylene chloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can yield an amine derivative .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards target enzymes .

Properties

Molecular Formula

C13H26ClNO3

Molecular Weight

279.80 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate

InChI

InChI=1S/C13H26ClNO3/c1-12(2,3)7-9(10(16)8-14)15-11(17)18-13(4,5)6/h9-10,16H,7-8H2,1-6H3,(H,15,17)/t9-,10+/m1/s1

InChI Key

NWVZHJFLDVDYEO-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)C[C@H]([C@H](CCl)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)CC(C(CCl)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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